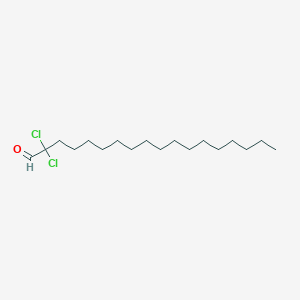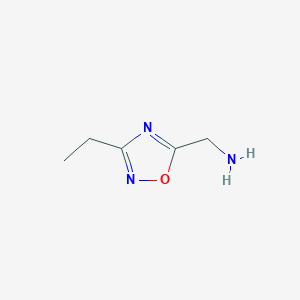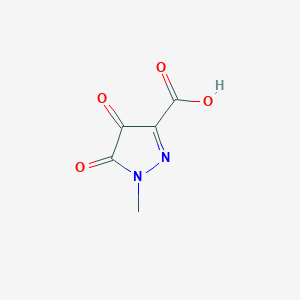
2,2-Dichlorooctadecanal
Übersicht
Beschreibung
2,2-Dichlorooctadecanal is a chemical compound with the molecular formula C18H34Cl2O . It is also known by other synonyms such as ‘this compound’ and 'SCHEMBL7721804’ .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation).Wissenschaftliche Forschungsanwendungen
1. Environmental Toxicology and Herbicide Research
The research on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2,2-Dichlorooctadecanal, has advanced rapidly, focusing on its toxicology and mutagenicity. This research is essential in understanding the environmental and health impacts of such chemicals. The studies are concentrated on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020) Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review.
2. Biodegradation and Bioremediation
Investigations into the biodegradation of 2,4-dichlorophenol (2,4-DCP) using activated sludge bioreactors and the role of biosurfactants have been conducted. These studies are crucial for developing methods to mitigate the environmental impact of chlorinated compounds, including this compound. The use of biosurfactants has shown to increase the biodegradation rate of such compounds (Uysal & Turkman, 2005) Effect of biosurfactant on 2,4-dichlorophenol biodegradation in an activated sludge bioreactor.
3. Nanoparticle Synthesis and Applications
Research on the synthesis of inorganic nanoparticles has been pivotal in advancing various industrial and technological applications. This includes the development of materials like this compound for use in fields such as electronics (Cushing, Kolesnichenko, & O'Connor, 2004) Recent advances in the liquid-phase syntheses of inorganic nanoparticles.
4. Water Treatment and Electrochlorination
Studies on electrochlorination and the release of volatile chlorine species during water treatment processes provide insights into the safe and efficient use of chlorinated compounds like this compound in water disinfection (Mostafa et al., 2018) Chlorine species evolution during electrochlorination on boron-doped diamond anodes: In-situ electrogeneration of Cl2, Cl2O and ClO2.
5. Biosurfactants in Environmental Applications
The exploration of biosurfactants in environmental applications, such as heavy metal or organic contaminant removal from contaminated soil, has been significant. This research contributes to understanding how compounds like this compound can be used sustainably and effectively in environmental cleanup processes (Santos et al., 2016) Biosurfactants: Multifunctional Biomolecules of the 21st Century.
Eigenschaften
IUPAC Name |
2,2-dichlorooctadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17-21/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQLKJPOZCMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369171 | |
| Record name | 2,2-dichlorooctadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119450-47-4 | |
| Record name | 2,2-dichlorooctadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
